molecular formula C17H16Cl2O B1360637 3',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone CAS No. 898779-81-2

3',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone

Cat. No. B1360637
M. Wt: 307.2 g/mol
InChI Key: UMXGFLXRMCNFCF-UHFFFAOYSA-N
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Description

“3’,4’-Dichloro-3-(3,4-dimethylphenyl)propiophenone” is a chemical compound with the molecular formula C17H16Cl2O . It has a molecular weight of 307.21 . The compound is used for experimental and research purposes .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone has been utilized in various chemical syntheses. For instance, the electrosynthesis of 3,4-diphenylhexane-3,4-diol involves the reduction of propiophenone derivatives in specific conditions, showcasing its role in complex organic syntheses (Lyalin et al., 2006). Additionally, the compound has been used in the acylation and alkylation of 1,3-dimethoxybenzene, indicating its application in modifying benzene derivatives (Kasturi & Damodaran, 1969).

Molecular Structure Studies

  • Investigations into the molecular structure of related compounds, such as 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone, have been conducted to understand their crystal structures and intermolecular interactions, which is crucial for their applications in material science and pharmaceutical research (Bappalige et al., 2009).

Role in Polymer Chemistry

  • The compound has found application in the field of polymer chemistry. For example, studies on novel copolymers of trisubstituted ethylenes and styrene have utilized derivatives of 3',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone, providing insights into the synthesis and properties of these copolymers (Kim et al., 1999).

Reactions with Phenols and Aryl Halides

  • The reactions of similar compounds with phenols and aryl halides have been explored to understand their chemical behavior and potential applications in organic synthesis (Chandrasekhar et al., 1977).

Photoreduction Studies

  • Studies on the triplet reactivity of benzophenone derivatives, including chloro-substituted compounds, provide valuable information on their photoreduction reactions, which is relevant in photochemistry and materials science (Li et al., 2012).

Safety And Hazards

“3’,4’-Dichloro-3-(3,4-dimethylphenyl)propiophenone” should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . It is also advised to use non-sparking tools and to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-3-4-13(9-12(11)2)5-8-17(20)14-6-7-15(18)16(19)10-14/h3-4,6-7,9-10H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXGFLXRMCNFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644864
Record name 1-(3,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone

CAS RN

898779-81-2
Record name 1-Propanone, 1-(3,4-dichlorophenyl)-3-(3,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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